molecular formula C19H27ClN4O2 B6674276 N-(6-azaspiro[2.5]octan-2-yl)-2,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]furan-3-carboxamide;hydrochloride

N-(6-azaspiro[2.5]octan-2-yl)-2,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]furan-3-carboxamide;hydrochloride

Cat. No.: B6674276
M. Wt: 378.9 g/mol
InChI Key: QLOZPUBHORSWRK-UHFFFAOYSA-N
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Description

N-(6-azaspiro[2.5]octan-2-yl)-2,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]furan-3-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-(6-azaspiro[2.5]octan-2-yl)-2,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]furan-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2.ClH/c1-13-10-15(14(2)25-13)18(24)23(12-17-21-8-9-22(17)3)16-11-19(16)4-6-20-7-5-19;/h8-10,16,20H,4-7,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOZPUBHORSWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N(CC2=NC=CN2C)C3CC34CCNCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-azaspiro[2.5]octan-2-yl)-2,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]furan-3-carboxamide;hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through an annulation reaction, followed by functionalization of the furan ring and subsequent coupling with the imidazole moiety .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the desired transformations. The final product is often purified through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-azaspiro[2.5]octan-2-yl)-2,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]furan-3-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The imidazole moiety can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole and furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

N-(6-azaspiro[2.5]octan-2-yl)-2,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]furan-3-carboxamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(6-azaspiro[2.5]octan-2-yl)-2,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]furan-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The imidazole moiety can interact with metal ions or other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-azaspiro[2.5]octan-2-yl)-2,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]furan-3-carboxamide;hydrochloride stands out due to its unique combination of a spirocyclic core, furan ring, and imidazole moiety. This structural diversity imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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